Synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
An In-Depth Technical Guide to the Synthesis and Purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Abstract
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is a symmetrically substituted oxalamide derivative with significant potential in coordination chemistry, materials science, and pharmaceutical applications.[1][2][3] Its unique structure, featuring two 4-hydroxy-2,6-dimethylphenyl groups, allows for the formation of stable complexes with metal ions and imparts antioxidant properties.[1][4] This guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic route, offer a detailed, field-proven experimental protocol, and present a robust purification strategy to achieve high-purity material.
Introduction: Significance and Applications
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide, with the chemical formula C18H20N2O4, is a molecule of growing interest.[1] Its structure is characterized by a central oxalamide core linking two substituted phenol moieties. This arrangement confers several key properties:
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Coordinating Ligand: The nitrogen and oxygen atoms of the oxalamide and hydroxyl groups act as potent ligands for metal ions, making it a valuable component in the design of catalysts and functional materials.[1]
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Intermediate in Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1][2]
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Biological Activity: The presence of phenolic hydroxyl groups suggests potential antioxidant activity by donating hydrogen atoms to neutralize free radicals.[2][4] This has led to investigations into its anti-inflammatory and even anti-cancer properties.[4]
Given these attributes, a reliable and well-understood method for its synthesis and purification is paramount for advancing research and development in these areas.
Synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
The most prevalent and efficient method for synthesizing N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is the condensation reaction between 4-amino-2,6-dimethylphenol and an oxalyl derivative, typically oxalyl chloride or diethyl oxalate.[2] This guide will focus on the use of oxalyl chloride due to its higher reactivity, which often leads to faster reaction times and higher yields.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-amino-2,6-dimethylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalyl chloride. The reaction occurs in a stepwise manner, with the initial attack forming a mono-acylated intermediate, which then reacts with a second molecule of the aminophenol to yield the final product. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Caption: Reaction mechanism for the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.
Experimental Protocol
This protocol outlines a robust procedure for the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-2,6-dimethylphenol | 137.18 | 10.0 g | 0.0729 |
| Oxalyl chloride | 126.93 | 4.62 g (3.12 mL) | 0.0364 |
| Triethylamine | 101.19 | 7.38 g (10.16 mL) | 0.0729 |
| Dichloromethane (DCM) | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Equipment:
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500 mL three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Reflux condenser
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Separatory funnel
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Büchner funnel and flask
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Rotary evaporator
Procedure:
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Reactant Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,6-dimethylphenol (10.0 g, 0.0729 mol) and dichloromethane (150 mL). Stir the mixture at room temperature until the solid is completely dissolved.
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Base Addition: Add triethylamine (7.38 g, 0.0729 mol) to the solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Oxalyl Chloride Addition: In a separate beaker, dissolve oxalyl chloride (4.62 g, 0.0364 mol) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. A precipitate will likely form during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
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Workup:
-
Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M hydrochloric acid (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Caption: Experimental workflow for the synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide.
Purification: Achieving High Purity
For many applications, particularly in pharmaceuticals and materials science, high purity of the final compound is critical. Recrystallization is the method of choice for purifying solid organic compounds like amides.[5] The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For aromatic amides, polar solvents are often effective.[5] Potential solvents for N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide include ethanol, acetonitrile, or a mixture of solvents like ethanol/water or acetone/hexane.[5] A small-scale solvent screen is recommended to determine the optimal solvent or solvent system.
Recrystallization Protocol
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
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Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Expected Yield: 75-85% Appearance: Off-white to light brown solid.[3]
Characterization
The identity and purity of the synthesized N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight (328.36 g/mol ).[1]
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, O-H).
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Melting Point Analysis: To assess purity.
Safety Considerations
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Oxalyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
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Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
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Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
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Hydrochloric acid is corrosive. Wear appropriate PPE during handling.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can reliably produce high-purity material for a variety of applications. The emphasis on both the "how" and the "why" of the experimental choices is intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot it for their specific needs.
References
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide - Benchchem. (URL: )
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide - EvitaChem. (URL: )
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide - Smolecule. (URL: )
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Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - Chemical Science (RSC Publishing). (URL: [Link])
- CAS 1809288-95-6 N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide - AHH Chemical Co., Ltd. (URL: )
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What is the best technique for amide purification? - ResearchGate. (URL: [Link])
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Oxalyl chloride - Wikipedia. (URL: [Link])
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- 2. Buy N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (EVT-3084423) | 1809288-95-6 [evitachem.com]
- 3. Buy N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | 1809288-95-6 [smolecule.com]
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